![molecular formula C18H20F3NO B3172689 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine CAS No. 946740-86-9](/img/structure/B3172689.png)
4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine typically involves the reaction of 4-(tert-pentyl)phenol with 3-(trifluoromethyl)aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine can be compared with other similar compounds, such as:
4-(tert-Butyl)phenoxy-3-(trifluoromethyl)-phenylamine: This compound has a tert-butyl group instead of a tert-pentyl group, which can affect its chemical properties and reactivity.
4-(tert-Pentyl)phenoxy-3-(methyl)-phenylamine:
The uniqueness of this compound lies in the combination of its tert-pentyl and trifluoromethyl groups, which confer specific chemical and biological properties that are valuable in research and industrial applications .
Propiedades
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-4-17(2,3)12-5-8-14(9-6-12)23-16-10-7-13(22)11-15(16)18(19,20)21/h5-11H,4,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLEMGHEGOPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172608.png)
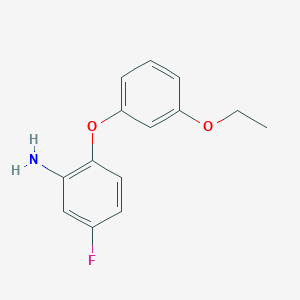
![N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172629.png)

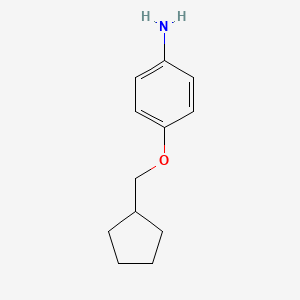
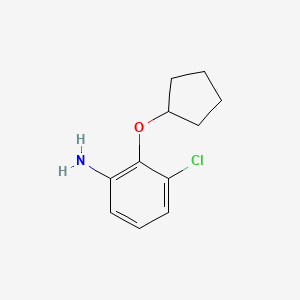
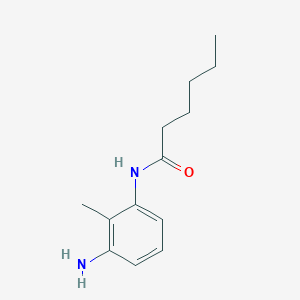

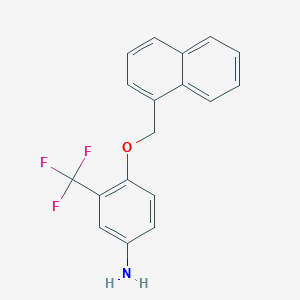
![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)
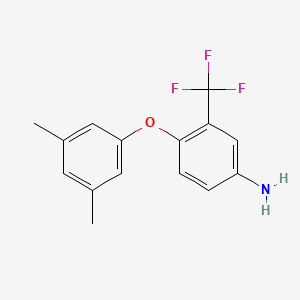


![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)
